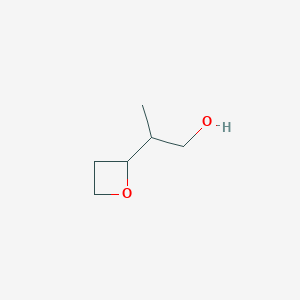

2-(Oxetan-2-yl)propan-1-ol

描述

Significance of Oxetane (B1205548) Ring Systems in Advanced Organic Synthesis

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable structural motif in modern organic synthesis. researchgate.netresearchgate.net Despite its inherent ring strain, comparable to that of epoxides, the oxetane ring offers a unique combination of stability and reactivity that chemists can exploit. researchgate.netbeilstein-journals.org The strain in the small ring facilitates a variety of chemical transformations, including ring-opening reactions with nucleophiles, rearrangements, and ring expansions, making oxetanes versatile synthetic intermediates. acs.orgsioc-journal.cn

The synthesis of oxetane derivatives itself presents a challenge due to the kinetics of forming four-membered rings. acs.org However, numerous methodologies have been developed to access these structures, including intramolecular cyclizations and [2+2] cycloadditions. beilstein-journals.orgacs.org These synthetic advancements have expanded the toolbox available to organic chemists, allowing for the incorporation of the oxetane moiety into complex molecular architectures. chemrxiv.org The ability to functionalize the oxetane ring further enhances its utility as a building block in the synthesis of diverse organic compounds. chemrxiv.org

Role of Oxetanes in Modern Medicinal Chemistry and Drug Discovery Platforms

In the realm of medicinal chemistry, oxetanes have garnered significant interest as valuable components in the design of novel therapeutic agents. researchgate.netnih.govnih.gov Their incorporation into drug candidates can lead to remarkable improvements in physicochemical and biochemical properties. researchgate.net The small, polar, and three-dimensional nature of the oxetane ring makes it an attractive surrogate for other common functional groups. acs.orgnih.gov

Structural and Reactivity Context of 2-(Oxetan-2-yl)propan-1-ol within the Oxetane Class

This compound is a specific example of a substituted oxetane that embodies the structural features of this class of compounds. The molecule consists of a central oxetane ring with a propan-1-ol substituent at the 2-position. The presence of both a hydroxyl group and the oxetane ring provides multiple points for potential chemical modification.

The reactivity of this compound is dictated by the characteristics of the oxetane ring and the primary alcohol. The strained four-membered ring is susceptible to ring-opening reactions under acidic conditions or in the presence of strong nucleophiles. illinois.edu The primary alcohol can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, or etherification. The specific substitution pattern on the oxetane ring can also influence its reactivity and the stereochemical outcome of reactions.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol cymitquimica.comaablocks.comchemshuttle.combldpharm.com |

| CAS Number | 1438898-86-2 aablocks.combldpharm.com |

| Purity | Min. 95% cymitquimica.comchemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

属性

IUPAC Name |

2-(oxetan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(4-7)6-2-3-8-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGYGYBPXWUCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 2 Yl Propan 1 Ol and Advanced Oxetane Derivatives

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for the construction of the oxetane (B1205548) ring. acs.orgmagtech.com.cn These methods typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the four-membered ring.

Cyclodehydration Strategies from 1,3-Diol Precursors

The cyclization of 1,3-diols is a common method for synthesizing oxetanes. acs.orgresearchgate.net This approach, often a variation of the Williamson ether synthesis, involves the activation of one of the hydroxyl groups, converting it into a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group. acs.org

A variety of reagents and conditions have been developed to effect this transformation. For instance, the treatment of a 1,3-diol with acetyl chloride can form a chlorohydrin acetate (B1210297), which upon reaction with a hot alkali, yields the corresponding oxetane. researchgate.netresearchgate.net Another effective one-pot protocol involves the conversion of a primary alcohol in a diol to an iodide using an Appel reaction, followed by base-mediated cyclization. acs.org

Table 1: Reagents for Cyclodehydration of 1,3-Diols

| Reagent System | Description | Reference |

| Acetyl chloride, then hot alkali | Forms a chlorohydrin acetate intermediate. | researchgate.netresearchgate.net |

| Appel reaction (I2, PPh3), then base | One-pot conversion of a primary alcohol to an iodide followed by cyclization. | acs.org |

| TsCl, NaH | Monotosylation followed by deprotonation and cyclization. | acs.org |

| Benzenesulfonyl chloride, pyridine (B92270) | Direct cyclization of α-methylene-β-hydroxy carboxylic acids. | researchgate.net |

Carbon-Carbon Bond Forming Cyclizations for Oxetane Ring Construction

While C-O bond formation is the more traditional approach, methods involving intramolecular C-C bond formation to construct the oxetane ring are gaining prominence. acs.orgmagtech.com.cn These strategies offer alternative disconnections and can provide access to a diverse range of substituted oxetanes.

One such approach involves the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization of α-diazo-β-keto esters. This method allows for the synthesis of a variety of oxetane-2,2-dicarboxylates, including those with functionalized 3- and 4-substituents and fused bicyclic systems. acs.org A key advantage is that the use of enantioenriched alcohols as starting materials leads to the formation of enantioenriched oxetanes with complete retention of configuration. acs.org

Another notable C-C bond-forming cyclization is the intramolecular reaction of a soft carbon nucleophile with a suitable electrophile. For instance, the Lewis acid-catalyzed intramolecular opening of an oxetane by a styrene-based carbon nucleophile via a Prins-type process can lead to the efficient formation of 2,3-dihydrobenzo[b]oxepine (B169400) skeletons. nih.gov

Photochemical Syntheses via Paternò-Büchi Reactions

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a direct and efficient method for synthesizing oxetanes. magtech.com.cnslideshare.netnih.gov This reaction, first reported in 1909, involves the excitation of the carbonyl compound to its singlet or triplet state, which then adds to the ground-state alkene to form the oxetane ring. slideshare.netnih.gov

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the carbonyl compound and the alkene, the solvent, and the reaction temperature. slideshare.net The reaction has been successfully applied to a wide range of substrates, including electron-rich alkenes like enol ethers and enol esters. nih.gov

Recent advancements have focused on making this reaction more versatile and sustainable. For example, visible-light-mediated Paternò-Büchi reactions have been developed using photocatalysts, such as iridium-based complexes. chemrxiv.orgacs.org This approach avoids the need for high-energy UV light, expanding the reaction's applicability and improving its safety and scalability. chemrxiv.orgacs.org Furthermore, enantioselective Paternò-Büchi reactions have been achieved using chiral catalysts, providing access to enantioenriched oxetane products. nih.gov

Table 2: Key Features of the Paternò-Büchi Reaction

| Feature | Description | Reference |

| Mechanism | [2+2] photocycloaddition of an excited carbonyl and a ground-state alkene. | slideshare.netnih.gov |

| Scope | Applicable to a wide variety of carbonyls and alkenes. | nih.gov |

| Selectivity | Regio- and stereoselectivity can be controlled. | slideshare.net |

| Recent Advances | Visible-light mediation and enantioselective catalysis. | chemrxiv.orgacs.orgnih.gov |

Stereoselective Synthesis of Chiral Oxetane Compounds

The development of methods for the stereoselective synthesis of chiral oxetanes is of paramount importance, given their prevalence in biologically active molecules. acs.orgnih.gov Strategies to achieve this include the resolution of racemic mixtures and the direct enantioselective synthesis from prochiral starting materials.

Chiral Resolution Techniques for Enantioenriched Oxetanes

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of oxetanes, photochemical kinetic resolution has emerged as a viable method. acs.org This approach utilizes a chiral photosensitizer, such as a thioxanthone catalyst, to selectively promote the decomposition of one enantiomer of a racemic oxetane mixture via a retro-Paternò-Büchi reaction. acs.org This leaves the other enantiomer in high enantiomeric excess. acs.org

Biocatalysis also offers a promising avenue for the enantioselective formation and resolution of oxetanes. nih.gov Engineered halohydrin dehalogenases have been shown to catalyze both the enantioselective formation of oxetanes and their enantioselective ring-opening, providing access to a variety of chiral γ-substituted alcohols. nih.gov These biocatalytic methods are often highly efficient and can be performed on a preparative scale. nih.gov

Enantioselective Additions to Oxetanone Scaffolds

Oxetan-3-one is a versatile building block for the synthesis of 3-substituted oxetanes. acs.org Enantioselective additions of various nucleophiles to the carbonyl group of oxetanone provide a direct route to chiral oxetanols.

A notable example is the iridium-catalyzed reductive coupling of oxetanone with racemic allylic acetates. nih.gov This method, mediated by 2-propanol, yields highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov The reaction tolerates a wide range of functional groups, including nitrogen-rich heterocycles commonly found in pharmaceuticals. nih.gov

Furthermore, enantioselective intramolecular oxa-Michael reactions have been developed to access chiral cyclic ethers, including oxetanes. acs.org These reactions, often challenging due to the lower nucleophilicity of alcohols, can be effectively catalyzed by superbasic and highly modular organocatalysts, leading to the formation of substituted cyclic ethers with high enantioselectivity. acs.org

Superbase-Promoted Stereoselective Rearrangements of Oxirane Derivatives

The ring expansion of oxiranes (epoxides) presents a powerful strategy for the synthesis of the more strained oxetane ring system. While the term "superbase" is not always explicitly used, these transformations often employ strong bases to promote rearrangements that can proceed with high stereoselectivity.

One notable method involves the use of sulfur ylides to mediate the ring expansion of epoxides. illinois.edu This transformation, a variant of the Williamson etherification, can be rendered enantioselective. For instance, chiral sulfur ylides have been successfully employed to generate enantioenriched oxetanes from corresponding epoxides. illinois.edu Another approach utilizes selenium-based reagents. Epoxides can be opened by selenomethyllithium reagents, followed by conversion to a halide and subsequent cyclization with a strong base like potassium tert-butoxide (KOtBu) or methylmagnesium bromide (MeMgBr) to furnish the oxetane ring. acs.orgillinois.edu

Furthermore, base-promoted rearrangements of specific epoxyalkanes have been shown to yield oxetanes. For example, (E)-1-Benzyloxy-2,3-epoxyalkanes undergo rearrangement to form substituted oxetanes. acs.org The stereoselectivity of these intramolecular epoxide ring-opening reactions is often high, with the reaction proceeding via an SN2-type attack, leading to inversion of configuration at the reacting center. For example, the reaction of (2S,3S)-2-benzyloxy-3,4-epoxypentane with a base would lead to the formation of (2R,3S)-2-benzyloxy-3-methyloxetane. This control over stereochemistry is critical for the synthesis of complex, biologically active molecules.

Metal-Catalyzed Synthetic Routes to Oxetanes

Transition metal catalysis has emerged as a versatile and efficient tool for constructing the oxetane skeleton, offering access to a wide range of derivatives, including the valuable precursor, oxetan-3-one.

A prominent example is the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govorganic-chemistry.orgacs.orgscispace.com This reaction proceeds through an intermolecular alkyne oxidation, which generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular cyclization. nih.govacs.org The process is operationally simple, often conducted under "open flask" conditions without the need to exclude moisture or air, and provides good to excellent yields. nih.govscispace.com

Copper and palladium catalysts are employed in formal [2+2] cycloadditions to produce highly substituted oxetanes. Mikami and coworkers reported a Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition of trifluoropyruvate with activated alkenes. acs.org Depending on the substrate, either a Cu(II)-bis(oxazoline) complex or a Pd(II)-BINAP complex was effective in affording 2-trifluoromethyl-substituted oxetanes with high diastereoselectivity and enantioselectivity. acs.org Copper iodide (CuI) has also been used to catalyze the intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to the formation of 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org

Rhodium catalysts have been utilized for the synthesis of di-, tri-, and tetrasubstituted oxetanes through a sequence of O-H insertion and C-C bond-forming cyclization from α-diazo-β-ketoesters containing a hydroxyl group. nih.gov This strategy allows for the creation of oxetane-2,2-dicarboxylates with various substituents and has been shown to proceed with complete retention of configuration when starting from enantioenriched alcohols. nih.gov

Table 1: Examples of Metal-Catalyzed Oxetane Synthesis

| Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| IPrAuNTf₂ / 4-AcPy-N-oxide | Propargylic Alcohols | Oxetan-3-ones | up to 99% | Low (for asymmetric substrates) | scispace.com |

| Cu(OTf)₂ / (S,S)-t-Bu-box | Silyl (B83357) Enol Ethers + Trifluoropyruvate | 2-Trifluoromethyl Oxetanes | 38% | 82:18 dr, 96:4 er | illinois.edu |

| [PdCl(allyl)]₂ / (R)-BINAP | Vinyl Acetate + Trifluoropyruvate | 2-Trifluoromethyl Oxetanes | 81% | 79:21 dr, 95:5 er | acs.org |

| Rh₂(OAc)₄ | Hydroxy-α-diazo-β-ketoesters | Oxetane-2,2-dicarboxylates | up to 99% | Complete retention of config. | nih.gov |

| CuI / 1,10-phenanthroline | γ-Bromohomoallylic Alcohols | 2-Methyleneoxetanes | up to 94% | N/A | organic-chemistry.org |

Flow Microreactor Systems for Substituted Oxetane Preparation

Flow microreactor technology offers significant advantages for the synthesis of substituted oxetanes, particularly when dealing with reactive or unstable intermediates. illinois.edu The precise control over reaction parameters such as temperature and residence time, coupled with superior heat and mass transfer, allows for safer and more efficient processes compared to traditional batch methods. illinois.edu

A key application is the generation and trapping of highly unstable organometallic species. For example, the formation of 3-oxetanyllithium from 3-iodooxetane (B1340047) is problematic in batch processes due to rapid ring-opening. However, using a cryogenic flash-flow system, this reactive nucleophile can be generated and reacted with a wide range of electrophiles to produce 3-substituted oxetanes in good yields. thieme-connect.com This method has been applied to the late-stage functionalization of complex molecules. thieme-connect.com

Flow chemistry has also been shown to enhance the efficiency of photochemical reactions for oxetane synthesis, such as the Paternò-Büchi reaction. illinois.edu Compared to batch reactions, conducting the [2+2] photocycloaddition in a flow reactor can lead to significantly higher conversions and yields in shorter irradiation times. acs.orgillinois.edu This improvement is attributed to better light penetration and dispersion within the microchannels. acs.org

Table 2: Comparison of Batch vs. Flow for Paternò-Büchi Cyclization

| Method | Irradiation Time (s) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Batch | 180 | 40 | 40 | acs.org |

| Normal Flow | 30 | 39 | 39 | acs.org |

| Slug Flow | 15 | 45 | 45 | acs.org |

Synthetic Pathways Utilizing Specific Oxetane Precursors

Oxetan-3-one is a cornerstone building block in modern oxetane chemistry, providing a versatile entry point to a vast array of functionalized derivatives. acs.orgatlantis-press.com Its synthesis has been optimized, with methods like the gold-catalyzed cyclization of propargyl alcohol making it readily accessible. nih.govacs.orgscispace.com

The ketone functionality of oxetan-3-one allows for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and serve as a precursor for spirocyclic systems. For instance, oxetan-3-one is a key starting material for the synthesis of spirocyclic oxetane-based N,O-acetals, which are valuable intermediates for accessing various nitrogen-containing heterocycles. mdpi.com Copper-catalyzed four-component cascade reactions involving amino alcohols, formaldehyde, an alkyne, and oxetan-3-one have been developed to construct complex N-propargyl spirooxazolidines in a single step. mdpi.com These spirocycles have applications as building blocks and can modulate the biological activities of molecules. mdpi.com

3-Bromo-2,2-bis(bromomethyl)propan-1-ol, also known as tribromoneopentyl alcohol, is a specialized precursor for the synthesis of highly substituted and spirocyclic oxetanes. chemicalbook.comsigmaaldrich.com Under basic conditions, this compound undergoes a sequence of intramolecular Williamson etherification reactions. nih.gov

The initial transformation involves the deprotonation of the alcohol followed by an intramolecular SN2 reaction, where one of the bromomethyl groups is displaced to form 3,3-bis(bromomethyl)oxetane, releasing a bromide ion. nih.gov This intermediate can then undergo further reactions. For example, hydrolysis of one of the remaining bromomethyl groups leads to 3-bromomethyl-3-hydroxymethyloxetane. A subsequent intramolecular cyclization of this product can then form the spirocyclic diether, 2,6-dioxaspiro[3.3]heptane. nih.gov This stepwise transformation under basic conditions provides a controlled route to complex spirocyclic systems that are of increasing interest in medicinal chemistry. nih.gov

Reactivity and Mechanistic Studies of 2 Oxetan 2 Yl Propan 1 Ol and Oxetane Systems

Ring-Opening Reactions of Oxetanes

The inherent ring strain of approximately 25.5 kcal/mol makes oxetanes susceptible to ring-opening reactions, a characteristic that has been widely exploited in organic synthesis. nih.govbeilstein-journals.org These reactions typically proceed through nucleophilic attack, often facilitated by Lewis or Brønsted acid activation, leading to the formation of functionalized 1,3-diols or their derivatives. nih.govresearchgate.net The reactivity of the oxetane (B1205548) ring is a key feature that distinguishes it from less strained cyclic ethers like tetrahydrofuran (B95107), which are generally unreactive towards nucleophiles. youtube.com

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a predominant reaction pathway for oxetanes. magtech.com.cnresearchgate.net The mechanism of this process is heavily influenced by the nature of the nucleophile and the substitution pattern on the oxetane ring.

The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes is a critical aspect of their reactivity, governed by a balance of steric and electronic factors. magtech.com.cnresearchgate.net

Steric Effects : In reactions with strong, "hard" nucleophiles, the attack generally occurs at the less sterically hindered carbon atom adjacent to the oxygen. This is a classic example of an S_N2-type reaction where steric hindrance plays a dominant role in determining the site of reaction. magtech.com.cn

Electronic Effects : Conversely, when the reaction is catalyzed by an acid, the oxetane oxygen is protonated, forming a more electrophilic oxonium ion. This enhances the carbocationic character of the adjacent carbons. In such cases, weaker nucleophiles tend to attack the more substituted carbon atom, which can better stabilize the developing positive charge. magtech.com.cn This pathway highlights the influence of electronic stabilization in directing the regiochemical outcome.

The stability of the oxetane ring itself is also dependent on its substitution pattern. For instance, 3,3-disubstituted oxetanes exhibit greater stability as the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov

The reaction of oxetanes with carbon-based nucleophiles provides a powerful method for carbon-carbon bond formation.

Organometallic Reagents : Strong carbon nucleophiles such as organolithium and Grignard reagents can open the oxetane ring. youtube.com These reactions typically require a powerful nucleophile due to the lower ring strain of oxetanes compared to epoxides. youtube.com The attack usually occurs at the less substituted carbon, leading to the formation of a primary alcohol after an acidic workup. youtube.com

Enolates and Silyl (B83357) Ketene (B1206846) Acetals : Softer carbon nucleophiles, like enolates and silyl ketene acetals, have also been employed in the ring-opening of oxetanes. These reactions often require Lewis acid activation to enhance the electrophilicity of the oxetane ring. nih.gov

A summary of representative ring-opening reactions with carbon nucleophiles is presented below:

| Nucleophile | Oxetane Substrate | Product | Conditions | Reference |

| Organolithium Reagents | Unsubstituted Oxetane | Primary Alcohol | Acid workup | youtube.com |

| Grignard Reagents | Unsubstituted Oxetane | Primary Alcohol | Acid workup | youtube.com |

| Silyl Ketene Acetals | Activated Oxetanes | γ-Hydroxy Ketones | Lewis Acid | nih.gov |

Nitrogen nucleophiles, including amines and azides, readily participate in the ring-opening of oxetanes, providing access to valuable amino alcohols.

Amines : The reaction of oxetanes with amines can proceed under thermal conditions or with acid catalysis. acs.org In the total synthesis of (±)-gelsemine, an intramolecular oxetane ring-opening with a nitrogen nucleophile was a key step, mediated by a Lewis acid. acs.org

Azides : Sodium azide (B81097) (NaN₃) is an effective nucleophile for the regioselective and stereoselective ring-opening of oxetanes, as demonstrated in the synthesis of the natural product oxetin. acs.org

The following table summarizes key findings in the reaction of oxetanes with nitrogen nucleophiles:

| Nucleophile | Oxetane Substrate | Product | Conditions | Reference |

| Amines | Substituted Oxetanes | Amino Alcohols | Acid Catalysis | acs.org |

| Sodium Azide | Epoxide precursor to Oxetane | Azido Alcohol | - | acs.org |

| Heteroaromatic Amines | 3-Phenyl-1,5-dioxaspiro[3.2]hexane | 2,2-Disubstituted Oxetanes | Dependent on pKa | nih.gov |

Oxygen-based nucleophiles, such as alcohols and water, react with oxetanes, typically under acidic conditions, to yield 1,3-diols or their ether derivatives.

Hydrolysis : Under acidic conditions, oxetanes can be hydrolyzed to form 1,3-glycols. acs.org

Alcohols : The reaction with alcohols, catalyzed by Brønsted or Lewis acids, can lead to the formation of 3-alkoxy-1-propanols. rsc.org For example, the reaction of 3-aryloxetan-3-ols with alcohols in the presence of a Brønsted acid catalyst can selectively form ethers while keeping the oxetane ring intact. rsc.org

Recent studies have shown that the reaction of 3-aryloxetan-3-ols with alcohols can be catalyzed by triflic acid to produce oxetane ethers. rsc.org

| Nucleophile | Oxetane Substrate | Product | Conditions | Reference |

| Water | Unsubstituted Oxetane | 1,3-Propanediol | Acidic | acs.org |

| Alcohols | 3-Aryloxetan-3-ols | 3-Alkoxy-3-aryloxetanes | Brønsted Acid | rsc.org |

| Dithiophosphoric Acid | Vinyl Oxetanes | Z-alkenyl-γ-hydroxyalkyl dithiophosphates | - | researchgate.net |

Halide ions can act as nucleophiles to open the oxetane ring, typically under acidic conditions. magtech.com.cn This reaction provides a route to 3-halo-1-propanols. The reaction generally follows an S_N2 mechanism, with the halide attacking the less substituted carbon. However, under acidic conditions where a carbocation-like intermediate is formed, attack at the more substituted carbon can occur. magtech.com.cn

Hydride-Mediated Ring Opening

Hydride reagents can act as nucleophiles to induce the ring-opening of oxetanes. The regioselectivity of this process is primarily controlled by steric effects, with the hydride attacking the less substituted carbon adjacent to the oxygen atom. magtech.com.cn In the case of asymmetrically substituted oxetanes, this generally leads to the formation of the more sterically accessible primary or secondary alcohol.

| Reagent/Catalyst | Substrate | Product(s) | Observations |

| Hydrosilane / B(C6F5)3 | 3-Aryl Oxetanes | Silyl ether (from ring opening) | The reaction is catalyzed by a frustrated Lewis pair (FLP) system. A highly Lewis acidic silylium (B1239981) cation, generated in situ, activates the oxetane. acs.org |

| Hydrosilane / B(C6F5)3 | 3-Aryl Oxetanes | Product of double hydrosilylation with aryl migration | This unexpected reactivity is attributed to the strong Lewis acidity of the FLP system, proceeding through a phenonium ion intermediate. acs.org |

This table summarizes the outcomes of hydride-mediated ring-opening reactions of substituted oxetanes under different catalytic conditions.

Intramolecular Ring Opening Pathways

Oxetanes possessing a suitably positioned internal nucleophile can undergo intramolecular ring-opening reactions. These reactions are often facilitated by acid or base catalysis and can lead to the formation of new heterocyclic systems. acs.orgnih.gov

For instance, 3-amido oxetanes can undergo intramolecular cyclization to form oxazolines. nih.govrsc.org This process is typically catalyzed by a Lewis acid, such as In(OTf)₃, which activates the oxetane ring towards nucleophilic attack by the amide oxygen. nih.govrsc.org The reaction proceeds smoothly under mild conditions and tolerates a wide range of substituents on the amide functionality. nih.gov

Similarly, oxetanols can act as precursors for the synthesis of other heterocycles like 1,4-dioxanes through intramolecular processes. nih.gov Brønsted acids can catalyze the selective activation of the oxetanol to form an oxetane carbocation, which then reacts with a diol, followed by intramolecular ring opening of the oxetane. nih.gov Even in the absence of external catalysts, some oxetane-carboxylic acids have been observed to isomerize upon heating or storage.

A study on the intramolecular ring opening of oxetane carboxamides demonstrated that the reaction can proceed under metal-free basic conditions with mild nucleophiles like nitrogen heterocycles, which is an unusual reactivity pattern for oxetanes. acs.orgnih.gov This approach allows for the creation of complex molecular structures in a single step from simple starting materials. acs.orgnih.gov

Electrophilic Ring Enlargement Processes

The ring enlargement of oxetanes can be initiated by electrophilic species. These reactions often proceed through the formation of an oxonium ion intermediate, which then undergoes rearrangement to form a larger ring system. sioc-journal.cn For example, the reaction of oxetanes with diazo compounds in the presence of a suitable catalyst can lead to the formation of tetrahydrofurans.

Radical Ring-Opening Coupling Reactions

Recent advancements have enabled the use of oxetanes as precursors for radical species. researchgate.netchemrxiv.orgresearchgate.net A cobalt-catalyzed strategy has been developed to generate nucleophilic carbon-centered radicals via oxetane ring opening. researchgate.netchemrxiv.org This method involves the formation of an alkylated cobalt complex from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Homolytic cleavage of the cobalt-carbon bond then produces a nucleophilic radical that can participate in various coupling reactions. researchgate.netchemrxiv.org

This approach has been successfully applied in both nickel-catalyzed cross-electrophile coupling and Giese-type addition reactions. researchgate.net The regioselectivity of the radical ring-opening of C2-alkyl substituted oxetanes occurs at the less hindered site, a characteristic feature of vitamin B12-catalyzed reactions. researchgate.net This methodology complements existing strategies and expands the utility of oxetanes in organic synthesis. researchgate.netchemrxiv.org

Acid-Catalyzed Ring Opening and Ring Enlargement Dynamics

Acid catalysis plays a significant role in the reactivity of oxetanes, facilitating both ring-opening and ring-enlargement reactions. magtech.com.cnresearchgate.net The oxygen atom of the oxetane ring is Lewis basic and can be activated by protonation or coordination to a Lewis acid. researchgate.net This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. magtech.com.cn

In the presence of a weak nucleophile, acid-catalyzed ring opening of unsymmetrical oxetanes typically occurs at the more substituted carbon atom, a regioselectivity controlled by electronic effects. magtech.com.cn However, the stability of the oxetane ring under acidic conditions can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov Even so, intramolecular ring-opening can still occur in these stable systems, particularly when an internal nucleophile is present. nih.gov

Acid-catalyzed reactions can also lead to ring enlargement. For instance, the treatment of certain oxetanes with protic acids under reflux conditions can yield various ring-opened products. researchgate.netresearchgate.net The dynamics of these processes, including the potential for competing ring-opening and rearrangement pathways, are influenced by the specific acid, solvent, and substrate structure.

Strong Base-Promoted Ring Opening Reactions

While less common than acid-catalyzed pathways, strong bases can also promote the ring opening of oxetanes. magtech.com.cn These reactions typically involve the deprotonation of a carbon atom adjacent to a substituent that can stabilize a negative charge, followed by elimination to open the ring. For example, the treatment of certain oxetanes with a strong base can lead to the formation of allylic alcohols. The use of a strong base like n-butyllithium in the presence of TMEDA has been shown to induce lithiation at a specific position on a pyridine (B92270) ring attached to an oxetane, leading to functionalized pyridines. acs.org

Lewis Acid-Catalyzed Ring Opening Processes

Lewis acids are widely employed to catalyze the ring opening of oxetanes. illinois.edumagtech.com.cn They activate the oxetane by coordinating to the oxygen atom, similar to Brønsted acids. researchgate.net This activation facilitates nucleophilic attack and can control the regioselectivity of the reaction.

A variety of Lewis acids, including B(C₆F₅)₃ and Al(C₆F5)₃, have been shown to be effective catalysts. acs.orguab.cat For example, the Lewis superacid Al(C₆F₅)₃ has been used for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat This catalytic system effectively suppresses the formation of undesired regioisomers. uab.cat

The choice of Lewis acid can significantly influence the outcome of the reaction. For instance, in the reductive opening of 3-aryl oxetanes with hydrosilanes, B(C₆F₅)₃ was found to be uniquely effective in promoting an unusual double hydrosilylation with aryl migration. acs.org Other Lewis acids, such as In(OTf)₃, are effective in promoting intramolecular cyclizations of 3-amido oxetanes to form oxazolines. nih.govrsc.org

Reductive Ring Opening Transformations

The reductive ring opening of oxetanes, including 2-(Oxetan-2-yl)propan-1-ol, provides a pathway to valuable 1,3-diols and their derivatives. These reactions typically involve the cleavage of a carbon-oxygen bond, driven by the release of ring strain (approximately 25.2 kcal/mol). thieme-connect.de The regioselectivity of this opening is a key consideration and is influenced by both electronic and steric factors. magtech.com.cn

Recent advancements have demonstrated that zirconocene (B1252598) and photoredox catalysis can be synergistically employed for the reductive ring opening of oxetanes. thieme-connect.deelsevierpure.com This method has shown a unique "reverse" regioselectivity, favoring the formation of the more-substituted alcohol via the less-stable radical intermediate. thieme-connect.deelsevierpure.com For instance, the reaction of a 2-substituted oxetane under these conditions selectively yields the more-substituted alcohol. thieme-connect.dethieme-connect.com This is in contrast to some other methods where the nucleophile or hydride attacks the less sterically hindered carbon. magtech.com.cn The mechanism is proposed to involve the formation of a strong zirconium-oxygen bond, which facilitates an early transition state for the C–O bond homolysis. thieme-connect.de

Another approach involves the use of frustrated Lewis pairs (FLPs), such as those derived from B(C₆F₅)₃ and a hydrosilane. acs.org This system can catalyze the hydrosilylative opening of oxetanes. acs.org The active species is typically a silylium ion, which activates the oxetane for nucleophilic attack by the borohydride (B1222165) anion. acs.org Interestingly, under certain conditions, this can lead to a double reduction with aryl migration through neighboring group participation. acs.org

The stability of the resulting radical or carbocation intermediate plays a crucial role in determining the reaction outcome. For example, titanocene(III) has been shown to cleave the C–O bond to afford a relatively stable tertiary alkyl or benzyl (B1604629) radical. thieme-connect.de The regioselectivity of the ring opening is therefore highly dependent on the substitution pattern of the oxetane ring and the specific catalytic system employed. thieme-connect.demagtech.com.cn

Influence of Substitution Patterns on Oxetane Ring Stability in Reactions

The substitution pattern on the oxetane ring significantly dictates its stability and reactivity. nih.govacs.org The inherent ring strain of the four-membered ring makes oxetanes susceptible to ring-opening reactions. nih.govillinois.edu However, the stability can be modulated by the nature and position of substituents. nih.govacs.org

Steric Effects: Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.govacs.org The substituents at the 3-position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus impeding ring opening. nih.gov This increased stability has made 3,3-disubstituted oxetanes a common motif in medicinal chemistry. acs.org Conversely, substitution at the 2-position can influence the regioselectivity of ring opening. In nucleophilic attacks under neutral or basic conditions, the nucleophile typically attacks the less substituted carbon atom (C4) due to steric hindrance. magtech.com.cn

Electronic Effects: Electronic effects also play a critical role in the stability and reactivity of oxetanes. magtech.com.cn Electron-donating groups at the C2 position can destabilize the ring, making it more prone to opening. nih.gov In contrast, electron-withdrawing groups can influence the pKa of adjacent functionalities. nih.gov The presence of a fluorine atom, for example, can direct the regioselectivity of ring-opening reactions through electronic rather than steric influences, even in the presence of bulky substituents. researchgate.net

Under acidic conditions, the regioselectivity of ring opening is often governed by electronic effects. magtech.com.cn Protonation of the oxygen atom is followed by nucleophilic attack at the more substituted carbon atom (C2), as this position can better stabilize the developing positive charge in the transition state. magtech.com.cn

The puckering of the oxetane ring is also influenced by substitution. illinois.eduacs.org Unsubstituted oxetane has a slightly puckered conformation. illinois.edu The introduction of substituents, particularly at the 3,3-position, can increase this puckering. illinois.edu This conformational change can affect the accessibility of the ring atoms and influence reaction pathways. illinois.edu

Ring Expansion Reactions of Oxetanes

The strain inherent in the four-membered ring of oxetanes makes them suitable substrates for ring expansion reactions, providing access to larger, more common five- and six-membered heterocyclic systems. acs.orgsioc-journal.cn These transformations can be mediated by various reagents and catalysts.

Carbene Precursor-Mediated Ring Expansions

Diazo compounds, as precursors to carbenes, are effective reagents for the one-carbon ring expansion of oxetanes to form tetrahydrofurans. sioc-journal.cnrsc.orgrsc.org This transformation can be initiated photochemically or through metal catalysis.

A metal-free, photochemical approach involves the reaction of oxetanes with diazoalkanes under blue light irradiation. rsc.orgrsc.orgresearchgate.net This method is highly efficient and proceeds under mild conditions. rsc.org The proposed mechanism involves the formation of an oxonium ylide intermediate, which then undergoes a rearrangement to the ring-expanded product. rsc.orgrsc.org DFT calculations suggest that this rearrangement proceeds via a diradical pathway. rsc.org A notable feature of this photochemical method is the diastereoselective synthesis of tetrahydrofurans from chiral 2-substituted oxetanes. beilstein-journals.org

Metal catalysts, such as copper complexes, can also be employed for this transformation. nih.gov For example, the reaction of a 2-substituted oxetane with a diazoester in the presence of a chiral copper catalyst can afford highly substituted tetrahydrofurans with good yield and high diastereoselectivity and enantioselectivity. nih.gov However, this method is often limited to oxetanes bearing a cation-stabilizing substituent. nih.gov

The use of sulfur ylides can also lead to the ring expansion of oxetanes, particularly when starting from epoxides to first form the oxetane, which can then be further expanded to a tetrahydrofuran under harsher conditions. beilstein-journals.orgnih.gov

Metal-Catalyzed Intermolecular Cycloadditions Involving Oxetanes

Metal-catalyzed cycloaddition reactions provide another avenue for the ring expansion of oxetanes. These reactions often involve the formal insertion of a two-atom or three-atom component into the oxetane ring.

Lewis acid-catalyzed formal [2+2] cycloadditions have been developed to synthesize substituted oxetanes, which can then be subjects for ring expansion. acs.org For example, Cu(II) or Pd(II) complexes can catalyze the cycloaddition of trifluoropyruvate with activated alkenes to form 2-trifluoromethyl-substituted oxetanes. acs.org

Furthermore, nickel-catalyzed [4+2] cycloadditions of 1,3-dienes with oxetan-2-one have been reported, leading to the formation of six-membered rings. utexas.edu

Ruthenium catalysts have been shown to mediate the [4+1] insertion of diazocarbonyls into 2-aryloxetanes, yielding 1,4-dioxepines. beilstein-journals.org The proposed mechanism involves the formation of a metal-bound oxonium ylide, which undergoes a heterolytic C-O bond cleavage to form a carbocation. This intermediate is then trapped intramolecularly to give the seven-membered ring. beilstein-journals.org

Intramolecular Cycloadditions and Neighboring Group Participation

Intramolecular reactions, often facilitated by neighboring group participation, can also lead to the ring expansion of oxetanes. acs.orgacs.org The term "neighboring group participation" refers to the interaction of a reaction center with a lone pair of electrons or a sigma or pi bond within the same molecule. wikipedia.org

An example of this is the B(C₆F₅)₃-catalyzed reaction of certain oxetanes with hydrosilanes, which can result in an unusual double reduction accompanied by aryl migration. acs.org This transformation is believed to proceed through a phenonium ion intermediate, a classic example of neighboring group participation by an aromatic ring. acs.orgwikipedia.org

The presence of an internal nucleophile, such as an alcohol or an amine, can also facilitate intramolecular ring opening of the oxetane, leading to the formation of a larger ring. nih.govacs.org For instance, 3,3-disubstituted oxetanes with a tethered alcohol can undergo intramolecular ring opening under acidic conditions to form a five- or six-membered cyclic ether. nih.gov

Computational studies have been conducted to explore the favorability of neighboring group participation involving fused [4.2.0] or [4.3.0] intermediates in reactions of 2-methyleneoxetanes, though experimental results in some cases showed little stereoselectivity, questioning the dominance of this pathway. nih.gov

Nucleophilic Ring Expansion Mechanisms

Nucleophilic attack on an oxetane ring can, under specific circumstances, lead to a ring-expanded product rather than a simple ring-opened product.

One such mechanism involves the oxidative electron transfer cycloreversion of a substituted oxetane. acs.orgnih.gov This process can lead to a distonic 1,4-radical cation, which can then be trapped by a nucleophile like acetonitrile (B52724) to afford a ring-expanded oxazine. acs.orgnih.gov This represents a novel method for constructing a six-membered heterocyclic ring. acs.org

In another example, the treatment of a vinyl oxetane with a less nucleophilic reagent like diethyl phosphoric acid resulted in ring expansion to a six-membered ring, whereas a more nucleophilic dithiophosphate (B1263838) led to nucleophilic ring opening. acs.org Steric hindrance at the olefin terminus was found to favor the ring expansion pathway. acs.org

Intramolecular ring opening of oxetane carboxamides with mild nucleophiles, such as nitrogen heterocycles, has been achieved under metal-free basic conditions. nih.gov This process, which is unusual for oxetane ring openings, allows for the formation of complex fused heterocyclic systems in a single step from simple starting materials. nih.gov

The table below summarizes the different types of ring expansion reactions of oxetanes.

| Reaction Type | Mediator/Catalyst | Product | Reference |

| Carbene Precursor-Mediated | Photochemical (blue light) | Tetrahydrofuran | rsc.orgrsc.orgresearchgate.net |

| Carbene Precursor-Mediated | Metal (e.g., Cu) | Tetrahydrofuran | nih.gov |

| Metal-Catalyzed Cycloaddition | Nickel | Six-membered rings | utexas.edu |

| Metal-Catalyzed Cycloaddition | Ruthenium | 1,4-Dioxepine | beilstein-journals.org |

| Intramolecular/Neighboring Group | Frustrated Lewis Pair | Aryl-migrated diol | acs.org |

| Nucleophilic Ring Expansion | Oxidative Electron Transfer | Oxazine | acs.orgnih.gov |

| Nucleophilic Ring Expansion | Acid-catalyzed (with vinyl oxetane) | Six-membered ring | acs.org |

| Nucleophilic Ring Expansion | Intramolecular (basic) | Fused heterocycles | nih.gov |

Functionalization and Derivatization of the Intact Oxetane Ring

The derivatization of pre-existing oxetane rings is a powerful strategy for creating molecular diversity. researchgate.net These reactions are crucial for fine-tuning the properties of oxetane-containing compounds for various applications.

The formation of organometallic species from oxetanes without inducing ring-opening is a delicate but valuable transformation. The C–H bonds on the oxetane ring can be activated to create intermediates for further functionalization. For instance, radical functionalization at the 2-position of oxetane has been achieved through C–H activation using a decatungstate photocatalyst, which then allows addition to electron-poor olefins while keeping the ring intact. acs.org

While many organometallic reagents, such as Grignard reagents at high temperatures, tend to open the oxetane ring, specific conditions can be found to promote functionalization. wikipedia.orgillinois.edu The use of organometallic intermediates derived from other parts of the molecule, which then direct reactions onto the oxetane, is another strategy. acs.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to oxetane scaffolds has expanded the toolkit for their derivatization. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a versatile method for forming carbon-carbon bonds. fishersci.co.ukwikipedia.org

This reaction has been successfully applied to oxetane-containing molecules. For these reactions to be effective, an oxetane derivative bearing a halide or triflate is typically coupled with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The mild conditions often employed in Suzuki-Miyaura couplings are advantageous for preserving the strained oxetane ring. fishersci.co.uk While palladium is the most common catalyst, nickel-based catalysts have also proven effective for cross-coupling reactions involving oxetanes. illinois.edu

Table 1: Representative Suzuki-Miyaura Coupling on an Oxetane Scaffold

| Oxetane Substrate | Coupling Partner | Catalyst/Base | Product |

| 3-Iodo-oxetane | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-oxetane |

| 2-(Bromomethyl)oxetane | Vinylboronic acid | PdCl₂(dppf) / K₃PO₄ | 2-(Allyl)oxetane |

This table is illustrative, based on general principles of Suzuki-Miyaura reactions applied to heterocyclic systems.

The functional groups attached to an oxetane ring can undergo a wide range of oxidation and reduction reactions without compromising the core structure. The stability of the oxetane moiety under various conditions is a key advantage. chemrxiv.org

Oxidation: Primary alcohols on oxetane derivatives, such as the hydroxyl group in this compound, can be selectively oxidized to aldehydes or carboxylic acids. Standard oxidation reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for producing aldehydes. chemrxiv.org For more robust transformations to carboxylic acids, potassium permanganate (B83412) (KMnO₄) can be used, with the oxetane ring remaining stable under these conditions. chemrxiv.org

Reduction: Conversely, functional groups on the oxetane scaffold can be reduced. For example, ester groups can be reduced to primary alcohols using sodium borohydride (NaBH₄) or, with careful temperature control, lithium aluminum hydride (LiAlH₄). chemrxiv.org High temperatures with powerful reducing agents like LiAlH₄ can lead to decomposition and ring-opening. chemrxiv.org Nitrile and nitro groups appended to oxetanes can also be reduced to amines, and amides can be reduced using aluminum hydride (AlH₃). chemrxiv.org A frustrated Lewis pair (FLP) system has been shown to catalyze the hydrosilylation of oxetanes, a form of reduction. acs.org

Table 2: Oxidation and Reduction of Oxetane Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

| Oxetane-3-methanol | DMP or PCC | Oxetane-3-carbaldehyde | Oxidation |

| Oxetane-3-carbaldehyde | KMnO₄ | Oxetane-3-carboxylic acid | Oxidation |

| Methyl oxetane-3-carboxylate | NaBH₄ or LiAlH₄ (-30°C) | Oxetane-3-methanol | Reduction |

| 3-Cyano-3-methyloxetane | CoCl₂ / NaBH₄ / Boc₂O | tert-butyl (3-methyloxetan-3-yl)methylcarbamate | Reductive Amination |

| 3-Nitro-3-phenyloxetane | H₂, Pd/C | 3-Amino-3-phenyloxetane | Reduction |

Data compiled from findings on various 3,3-disubstituted oxetane building blocks. chemrxiv.org

Introducing nitrogen-containing functional groups is crucial in fields like medicinal chemistry. Amination reactions on oxetane scaffolds can be achieved through several methods that preserve the ring. One key strategy involves nucleophilic substitution (S_N2) reactions where a suitable leaving group on the oxetane ring is displaced by an amine nucleophile or an azide followed by reduction. ox.ac.uk This approach has been used to create oxetane-based β-amino acids. ox.ac.uk

Reductive amination is another powerful technique. An oxetane-containing aldehyde or ketone can react with an amine in the presence of a reducing agent to form a new C-N bond, thereby functionalizing the scaffold with a primary, secondary, or tertiary amine. chemrxiv.org

While some amination procedures, such as the Buchwald-Hartwig and Ullmann couplings, have been used in tandem with oxetane ring-opening, careful selection of conditions is necessary to favor derivatization of the intact ring. nih.govacs.org

Theoretical and Computational Investigations of Oxetane Ring Systems

Electronic Structure and Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic properties of oxetane (B1205548) systems. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to investigate molecular structures, thermodynamic properties, and reactivity descriptors. nih.govrsc.org

DFT, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), has been successfully used to study various oxetane derivatives. nih.govrsc.org These calculations are instrumental in optimizing molecular geometries and predicting properties like heats of formation. nih.gov For instance, isodesmic and homodesmotic reactions, which are hypothetical reactions designed to conserve the number and types of bonds, are computationally modeled to accurately calculate strain energies and gas-phase heats of formation for novel energetic oxetane monomers. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and multiconfigurational self-consistent field (MC-SCF), provide a higher level of theory for more accurate energy calculations and for studying reaction mechanisms, such as photolysis. rsc.orgrsc.orgdtic.mil These methods are crucial for understanding processes where electron correlation is significant. arxiv.org For example, both DFT and MP2 methods have been shown to be suitable for calculating the electronic structure of the oxetane system, yielding results for bond parameters that are close to experimental data. rsc.orgrsc.org The concept of chemical hardness, derived from electronic structure calculations, is also used to analyze the reactivity and stability of these compounds. nih.gov

| Computational Method | Basis Set Example | Application/Investigated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G* / 6-311++G(d,p) | Molecular structure optimization, heats of formation, strain energy, chemical hardness, reaction mechanisms. | nih.govrsc.orgrsc.org |

| Møller-Plesset Perturbation Theory (MP2) | 6-31G(d,p) | Geometric parameter calculation, electronic structure analysis, reaction mechanisms. | rsc.orgrsc.orgrsc.org |

| Multireference Configuration-Interaction (MRD-CI) | N/A | Ring-opening reactions, cationic polymerization mechanisms. | dtic.mil |

| Complete Active Space Self-Consistent Field (CASSCF) | 6-311+G** | Analysis of electron involvement in electrocyclic ring-opening reactions. | nih.gov |

Conformational Analysis of the Oxetane Ring and Substituted Derivatives

The four-membered oxetane ring is not perfectly planar. Unsubstituted oxetane adopts a puckered conformation to relieve torsional strain, although the barrier to planarity is low. mdpi.com X-ray crystallography at 90 K revealed that the parent oxetane ring has a puckering angle of 10.7°. acs.org The introduction of substituents, as in 2-(oxetan-2-yl)propan-1-ol, generally increases unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. mdpi.comacs.org For example, the insecticide EDO, a substituted oxetane, exhibits a puckering angle of 16°. acs.org

| Parameter | Value | Method | Reference |

|---|---|---|---|

| C-O Bond Length | 1.46 Å | X-ray (90 K) | acs.org |

| C-C Bond Length | 1.53 Å | X-ray (90 K) | acs.org |

| C-O-C Bond Angle | 90.2° | X-ray (90 K) | acs.org |

| C-C-O Bond Angle | 92.0° | X-ray (90 K) | acs.org |

| C-C-C Bond Angle | 84.8° | X-ray (90 K) | acs.org |

| Puckering Angle | 8.7° (140 K) / 10.7° (90 K) | Electron Diffraction / X-ray | mdpi.comacs.org |

| Ring Strain Energy | 25.5 kcal/mol | N/A | beilstein-journals.org |

Computational Elucidation of Oxetane Reaction Mechanisms

The inherent ring strain of oxetanes makes them susceptible to various ring-opening reactions, the mechanisms of which have been extensively studied using computational methods. beilstein-journals.org

Cationic Ring-Opening Polymerization: DFT and ab initio studies have provided detailed mechanistic insights into the cationic polymerization of oxetane. rsc.orgrsc.orgrsc.org The process is initiated by the attack of an oxygen atom from a neutral oxetane molecule on a carbon atom of a protonated oxetane (an oxetane cation). rsc.orgrsc.org Calculations show that this initial step has a very low activation energy, indicating that once initiated, the polymerization proceeds readily. rsc.orgrsc.org Intrinsic reaction coordinate (IRC) calculations have been used to verify the computed transition states, confirming the pathways that connect reactants and products. rsc.org

Photochemical Reactions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene to form an oxetane, is a key synthetic route whose mechanism and stereoselectivity have been rationalized by theoretical calculations. mdpi.com DFT calculations on the stability of the intermediate biradicals formed during the reaction help explain the observed product ratios. mdpi.com Furthermore, computational studies have been used to investigate the photoinduced cycloreversion (ring-splitting) of oxetanes, exploring how substituents can influence the decay pathways and the intersystem crossing (ISC) rates between singlet and triplet excited states. bohrium.com

Other Reactions: Computational studies have also explored other reaction types, including pyrolysis, photolysis, and electrocyclic ring-opening. rsc.orgnih.gov For instance, DFT calculations were used to explore the cytochrome P450-catalyzed formation of the oxetane ring in Taxol biosynthesis, supporting a mechanism involving an epoxide intermediate. researchgate.net

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Cationic Ring-Opening Polymerization | DFT (B3LYP), MP2 | Mechanism involves O-atom attack on a C-atom of a protonated oxetane; low activation energy for initiation. | rsc.orgrsc.orgrsc.org |

| Paternò-Büchi Reaction ([2+2] Cycloaddition) | DFT | Relative stability of biradical intermediates determines product regiochemistry. | mdpi.com |

| Photoinduced Cycloreversion | TDDFT | Substituents can adjust decay pathways and intersystem crossing rates. | bohrium.com |

| Enzyme-Catalyzed Ring Formation (Taxol) | DFT | Mechanism proceeds through an enzyme-catalyzed epoxidation followed by ring closure. | researchgate.net |

| Electrocyclic Ring Opening (Oxetene) | CASSCF, CR-CCSD(T) | Reaction exhibits pseudopericyclic character due to the involvement of the oxygen lone pair. | nih.gov |

Studies on Hydrogen Bonding and Supramolecular Interactions of Oxetanes

The electronic structure of the oxetane ring makes it a potent hydrogen-bond acceptor. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, enhancing its ability to interact with hydrogen-bond donors. mdpi.comacs.org Experimental and theoretical studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers like tetrahydrofuran (B95107) and even compete with many carbonyl functional groups, such as those in ketones and esters. mdpi.comacs.orgbeilstein-journals.org Only amides, carbamates, and ureas are generally considered better carbonyl-based hydrogen-bond acceptors. beilstein-journals.org

This strong hydrogen-bonding capability is critical for the supramolecular chemistry of oxetane-containing compounds, including this compound, which also possesses a hydroxyl group that can act as both a hydrogen-bond donor and acceptor. aps.orgresearchgate.net The interplay of these interactions can lead to the formation of complex, ordered supramolecular architectures. rsc.orgbeilstein-journals.org

Studies using ¹H NMR spectroscopy have measured the equilibrium constants for hydrogen-bonded complex formation between various substituted oxetanes and acids like nitric acid and trifluoroacetic acid. rsc.org Computational investigations on the interaction of oxetane with hydrogen halides have also been performed to understand the nature of these weak interactions. rsc.org

| Functional Group | Relative H-Bond Acceptor Strength | Reference |

|---|---|---|

| Amides, Carbamates, Ureas | Strongest | beilstein-journals.org |

| Oxetanes | Strong | mdpi.comacs.orgbeilstein-journals.org |

| Ketones, Aldehydes, Esters | Moderate | mdpi.comacs.orgbeilstein-journals.org |

| Tetrahydrofurans (5-membered ethers) | Moderate | acs.orgbeilstein-journals.org |

| Epoxides (3-membered ethers) | Weak | acs.org |

Molecular Modeling for Ligand-Target Interactions and Binding Affinity (e.g., Molecular Docking)

In medicinal chemistry, molecular modeling techniques, especially molecular docking, are used to predict and analyze how oxetane-containing molecules bind to biological targets like proteins. nih.govresearchgate.netscielo.br These computational methods help rationalize structure-activity relationships and guide the design of more potent and selective drug candidates. researchgate.net

Docking studies have shown that the oxetane moiety can play several roles in ligand-protein binding. In some cases, it does not interact directly with the protein but serves as a rigid, metabolically stable scaffold that controls the conformation of the rest of the molecule, positioning key pharmacophoric groups for optimal interaction. nih.govacs.orgsemanticscholar.org In other instances, the oxetane ring itself is directly involved in binding. For example, a co-crystal structure of an inhibitor bound to the enzyme EZH2 revealed that the oxetane substituent occupies a specific pocket and engages in favorable CH−π interactions with tyrosine residues. acs.org The polarized C-H bonds of the oxetane can act as weak hydrogen-bond donors. Similarly, the oxetane oxygen can act as a hydrogen-bond acceptor, as seen in a docking study of an inhibitor with the FTO protein, where it formed a hydrogen bond with a serine residue. nih.gov

These modeling studies are crucial for understanding why the incorporation of an oxetane ring can dramatically improve a compound's biological activity and pharmacokinetic profile. nih.govnih.gov

| Protein Target | Role of Oxetane Moiety in Binding (from Docking/Crystal Structure) | Reference |

|---|---|---|

| EZH2 (Enhancer of zeste homolog 2) | Occupies a defined cavity; participates in CH−π interactions with tyrosine residues. | acs.org |

| FTO (Fat mass and obesity-associated protein) | Forms a hydrogen bond with a serine residue (Ser 229). | nih.gov |

| AXL (AXL receptor tyrosine kinase) | Guided fragment optimization, leading to a dramatic gain in potency. | nih.gov |

| RSV F protein | Acts as a conformational restraint for the ethylamine (B1201723) head group; not directly interacting with the protein. | nih.govsemanticscholar.org |

| Tubulin (Colchicine site) | Docking provided a rationale for the differential interaction compared to colchicine. | nih.gov |

Analytical and Spectroscopic Characterization of Oxetane Derivatives

Mass Spectrometry Techniques (MS, HRMS, ESI+)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of alcohols often involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org For 2-(Oxetan-2-yl)propan-1-ol, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of a newly synthesized compound.

Electrospray Ionization (ESI+)

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode (ESI+), protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ are typically observed. For the related compound 2-(2-Phenyloxetan-2-yl)propan-2-ol , the following fragments were observed in its GC-MS spectrum (which uses electron ionization). rsc.org

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 81 | [M - C₃H₆O]⁺ |

| 105 | 100 | [C₇H₅O]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

This table presents data for the analogous compound 2-(2-Phenyloxetan-2-yl)propan-2-ol. rsc.org

Chromatographic Methodologies (HPLC, Chiral HPLC for Enantiomeric Excess Determination)

Chromatographic techniques are essential for the purification and analysis of oxetane (B1205548) derivatives, including the determination of their purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. The choice of column and mobile phase would depend on the polarity of the compound and any impurities present.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C2 position of the oxetane ring, it can exist as a pair of enantiomers. Chiral HPLC is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a chiral synthesis. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. For other chiral oxetanols, enantioselectivities have been successfully determined using chiral stationary phase HPLC analysis. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. To perform this analysis, a single crystal of the compound of suitable size and quality is required.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group and the ether (C-O-C) linkage of the oxetane ring. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the primary alcohol would typically appear in the region of 1050-1150 cm⁻¹. The C-O-C stretching of the oxetane ring is also expected in the fingerprint region, typically around 950-1100 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.

The FT-IR spectrum of the related compound 2-(2-Phenyloxetan-2-yl)propan-2-ol shows the following characteristic peaks. rsc.org

| Wavenumber (cm⁻¹) | Functional Group |

| 3436 | O-H stretch (alcohol) |

| 2971, 2884 | C-H stretch (alkyl) |

| 1447 | C-C stretch (aromatic) |

| 961 | C-O-C stretch (oxetane ring) |

常见问题

Q. What are the recommended synthetic routes for 2-(Oxetan-2-yl)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling oxetane derivatives with propanol precursors. For example:

- Step 1: React oxetan-2-ylmethanol with propanol derivatives under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .

- Step 2: Optimize reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to enhance yield. Monitor progress via TLC or HPLC .

- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity (>95%) via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H NMR (400 MHz, CDCl₃) to identify oxetane ring protons (δ 4.5–5.0 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms the oxetane carbon (δ 70–80 ppm) and alcohol carbon (δ 60–65 ppm) .

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers if stereoisomerism is present .

- X-ray Crystallography: For absolute configuration determination, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation. Monitor for decomposition via periodic GC-MS analysis .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO using force fields (e.g., OPLS-AA) to assess hydrogen-bonding interactions and conformational stability .

- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) of ring-opening reactions to evaluate oxetane ring stability under acidic/basic conditions .

- COMSO-RS: Predict activity coefficients in mixed solvents to optimize reaction media for synthesis or purification .

Q. What strategies can resolve contradictions in reported bioactivity data for oxetane-containing analogs?

Methodological Answer:

- Meta-Analysis: Compare bioassay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in GLP-1 receptor activation (EC₅₀ values) may arise from variations in HEK293 vs. CHO cell models .

- Structure-Activity Relationship (SAR): Synthesize derivatives with modified oxetane substituents (e.g., fluorination) and test receptor binding affinity via SPR or radioligand assays .

- Counter-Screen: Use orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) to confirm target specificity .

Q. How does the oxetane ring influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Oxetanes often resist cytochrome P450 oxidation, enhancing half-life .

- Permeability: Perform Caco-2 monolayer assays to assess intestinal absorption. The oxetane’s polarity may reduce logP but improve aqueous solubility .

- In Vivo Studies: Administer to rodent models and measure plasma concentration-time profiles. Compare with non-oxetane analogs to isolate ring-specific effects .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- GC-MS with Headspace Sampling: Identify volatile byproducts (e.g., residual solvents) using a DB-5MS column and electron ionization .

- HPLC-ELSD/UV: Detect non-volatile impurities (e.g., dimeric ethers) with a C18 column (acetonitrile/water mobile phase). Use evaporative light scattering detection (ELSD) for non-UV-active species .

- ICP-MS: Screen for heavy metal catalysts (e.g., Pd, Ni) if cross-coupling reactions are employed in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。